N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide
Description
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core linked via a propyl chain to a benzofuran-2-carboxamide moiety. This structure combines two pharmacologically relevant heterocycles, which are often associated with diverse biological activities, including kinase inhibition and enzyme modulation.
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-9-18-21-11-14(12-23(18)22-13)5-4-8-20-19(24)17-10-15-6-2-3-7-16(15)25-17/h2-3,6-7,9-12H,4-5,8H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHXUOGHDVEJLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Synthesis of the Pyrazolo[1,5-a]pyrimidine Ring: This can be achieved by reacting 2-methylpyrazole with a suitable nitrile or amidine under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Linking the Two Moieties: The final step involves the coupling of the benzofuran and pyrazolo[1,5-a]pyrimidine units via a propyl chain. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to accelerate reactions and improve selectivity.
Purification Techniques: Utilizing chromatography and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Core Reactivity of Pyrazolo[1,5-a]pyrimidine Moiety
The pyrazolo[1,5-a]pyrimidine core participates in several key reactions due to its electron-rich nature and substituent-dependent reactivity:
Cyclocondensation Reactions
The scaffold forms via cyclocondensation between 3-aminopyrazoles and 1,3-biselectrophiles like β-enaminones or β-diketones. For example:
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Reaction with malonic acid derivatives under POCl₃/pyridine yields 5-hydroxypyrazolo[1,5-a]pyrimidines ( ).
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β-Enaminones (e.g., uracil derivatives) undergo ring-opening and cyclization to produce 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidines ( ).
Reagents and Conditions
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Cyclocondensation | POCl₃, pyridine, 80–100°C | 5-Hydroxy derivatives |
| β-Enaminone cyclization | Excess aminopyrazole, room temperature | 2-Aryl-5-hydroxy substituted compounds |
Benzofuran Carboxamide Reactivity
The benzofuran-2-carboxamide group undergoes functionalization at both the carboxamide and aromatic positions:
Acylation and Coupling
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The carboxamide nitrogen participates in nucleophilic substitution with alkyl halides or aryl boronic acids under Pd-catalyzed conditions ( ).
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Electrophilic aromatic substitution (e.g., nitration, halogenation) occurs preferentially at the benzofuran C5 position due to electron-donating effects of the oxygen atom ( ).
Propyl Linker Modifications
The propyl chain connecting the two heterocycles enables:
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Alkylation/Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in unsaturated derivatives.
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Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert terminal CH₂ groups to carboxylic acids ( ).
Enzymatic and Biological Interactions
While not direct chemical reactions, the compound’s interactions with biological targets inform its reactivity:
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Enzyme Inhibition : The pyrazolo[1,5-a]pyrimidine core competitively inhibits ATP-binding sites in kinases, as demonstrated in mycobacterial ATP synthase studies ( ).
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DNA Intercalation : Planar regions of the molecule interact with DNA base pairs via π-π stacking, altering replication dynamics ( ).
Stability Under Physiological Conditions
The compound demonstrates:
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pH-Dependent Hydrolysis : The carboxamide bond remains stable at physiological pH (7.4) but hydrolyzes under strongly acidic/basic conditions.
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Microsomal Stability : Mouse/human liver microsomes show slow oxidative degradation, with t₁/₂ > 120 minutes for optimized derivatives ( ).
Synthetic Functionalization Pathways
Key strategies for structural diversification include:
| Position | Functionalization Method | Example Modifications |
|---|---|---|
| Pyrimidine C7 | Nucleophilic substitution with amines | 7-(Pyridylmethylamino) derivatives |
| Benzofuran C5 | Electrophilic bromination | 5-Bromo-benzofuran intermediates |
| Propyl chain | Grignard addition | Branching with methyl/ethyl groups |
Scientific Research Applications
The biological activity of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide is largely attributed to its unique structure, which includes multiple heterocyclic rings. This structural complexity enhances its interaction with biological targets.
Anti-inflammatory Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anti-inflammatory effects. These compounds can reduce inflammation without the ulcerogenic effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
| Compound | IC50 (µM) | Effect |
|---|---|---|
| Compound A | 10.5 | COX Inhibition |
| Compound B | 12.0 | LOX Inhibition |
Anticancer Activity
This compound has shown promise as an anticancer agent. Studies suggest that it may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a pivotal role in cell cycle regulation.
Case Study: Antitumor Evaluation
A study evaluated the anticancer activity of similar compounds against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| KB | 18.3 |
These findings highlight the potential of this compound in targeting cancer cells effectively.
Synthetic Routes
- Formation of the Benzofuran Moiety : This can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
- Synthesis of the Pyrazolo[1,5-a]pyrimidine Ring : Achieved by reacting 2-methylpyrazole with a suitable nitrile or amidine under basic conditions.
- Coupling the Two Moieties : The final step involves coupling the benzofuran and pyrazolo[1,5-a]pyrimidine units via a propyl chain using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
For industrial-scale production, optimization techniques include:
- Adjusting reaction conditions (temperature, solvent).
- Employing catalysts to enhance yield and selectivity.
- Utilizing purification techniques such as chromatography.
Molecular Mechanisms
The molecular mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammatory responses.
- DNA Interaction : Molecular docking studies suggest potential interactions with DNA, inhibiting replication and transcription processes.
Mechanism of Action
The mechanism of action of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets can include:
Enzymes: The compound may inhibit or activate enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: The compound might interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Comparisons
The compound’s pyrazolo[1,5-a]pyrimidine core is shared with several therapeutic agents, but its substitution pattern distinguishes it from analogs. Below is a comparative analysis:
Key Observations :
- The propyl linker in the target compound may confer flexibility, whereas rigid linkers (e.g., compound 3’s fluorophenyl group) could restrict conformational mobility .
Physicochemical Properties
| Parameter | Target Compound | Anagliptin | Compound 11a |
|---|---|---|---|
| Molecular Formula | C₂₀H₁₉N₅O₂ (hypothetical) | C₁₉H₂₇N₇O₂ | C₂₀H₁₀N₄O₃S |
| Molecular Weight | ~385.4 g/mol | 409.5 g/mol | 386.4 g/mol |
| Melting Point | Not reported | Not reported | 243–246°C |
| Key Functional Groups | Benzofuran, carboxamide | Cyanopyrrolidine, amide | Thiazolo-pyrimidine, CN |
Notes:
- The target compound’s benzofuran moiety increases hydrophobicity compared to anagliptin’s polar cyanopyrrolidine.
- Compound 11a’s cyano group (IR: 2,219 cm⁻¹) and thiazolo core may enhance stability but reduce solubility .
Research Findings and Implications
While direct pharmacological data for the target compound is lacking, insights from analogs suggest:
- Selectivity : The benzofuran group may reduce off-target effects compared to anagliptin’s DPP-4 specificity.
- Synthetic Accessibility : Higher yields (e.g., 68% for compound 11a) are achievable with optimized condensation methods, though crystallization remains challenging .
- Biological Potential: The triazolo-pyrimidine in compound 3 demonstrates activity against kinetoplastids, hinting that the target’s pyrazolo-pyrimidine core could be tailored for antiparasitic applications .
Biological Activity
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide is a complex organic compound characterized by the presence of a pyrazolo[1,5-a]pyrimidine core and a benzofuran moiety. This structure suggests potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 334.4 g/mol. The presence of functional groups such as carboxamide and heterocyclic rings contributes to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₂ |
| Molecular Weight | 334.4 g/mol |
| CAS Number | 1797141-86-6 |
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds similar to this one have shown the ability to inhibit CDK activity, which is crucial for cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells .
- Anti-inflammatory Properties : The benzofuran moiety has been associated with anti-inflammatory effects. Studies indicate that benzofuran derivatives can significantly reduce pro-inflammatory cytokines such as TNF and IL-1, suggesting a potential role in managing chronic inflammatory disorders .
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine possess notable anticancer properties. For instance:
- Case Study : A derivative similar to this compound exhibited significant cytotoxicity against K562 leukemia cells, promoting apoptosis through mitochondrial pathways .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been highlighted in various studies:
- Case Study : A related benzofuran derivative was shown to effectively suppress NF-κB activity in macrophages, indicating a mechanism for reducing inflammation without the ulcerogenic effects typical of NSAIDs .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is useful to compare it with other derivatives within the same class.
Q & A
Q. What synthetic methodologies are optimal for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The pyrazolo[1,5-a]pyrimidine scaffold can be synthesized via cyclocondensation reactions. For example, thiouracil derivatives (e.g., compound 8 in ) react with anthranilic acid under reflux in sodium ethoxide to form fused pyrimidine systems. Alternative routes include using aromatic aldehydes and chloroacetic acid in acetic anhydride/acetic acid mixtures with sodium acetate catalysis, achieving yields of ~57–68% . Optimization requires careful solvent selection (e.g., DMF/water for crystallization) and reaction time adjustments (2–12 hours) to balance yield and purity.
Q. How can researchers validate the structural integrity of intermediates and final products?
Multi-modal characterization is critical:
- NMR : Compare - and -NMR chemical shifts (e.g., δ 2.24 ppm for CH groups in ) to predicted values from computational tools or literature analogs .
- IR : Confirm functional groups like CN (2,209–2,219 cm) and CO (1,719 cm) .
- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 386 for CHNOS in ) and fragmentation patterns .
- Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., 62.77% C, 24.40% N for compound 10c in ) .
Advanced Research Questions
Q. What strategies address low solubility of benzofuran-pyrazolo[1,5-a]pyrimidine hybrids in biological assays?
Structural modifications can enhance solubility without compromising activity:
- Polar substituents : Introduce hydroxyl or amine groups (e.g., 3-hydroxyphenyl in ) to improve hydrophilicity.
- Prodrug approaches : Mask hydrophobic groups (e.g., esterification of carboxylic acids) for in situ activation .
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability while achieving physiologically relevant concentrations .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on target binding?
A systematic SAR workflow includes:
- Variation of substituents : Test analogs with halogen (e.g., Cl in ), electron-withdrawing (CN), or bulky groups (2,4,6-trimethylbenzylidene in ) at key positions.
- Docking simulations : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs).
- Biological assays : Compare IC values in enzyme inhibition or cell viability assays (e.g., ’s anti-hyperlipidemic activity protocol) to quantify substituent contributions .
Q. How should researchers resolve contradictions in bioactivity data across different experimental models?
Contradictions often arise from model-specific factors:
- Species differences : Test compounds in human vs. rodent cell lines (e.g., HepG2 vs. primary hepatocytes) to assess metabolic stability .
- Concentration gradients : Use microdialysis or LC-MS to measure free drug concentrations in tissues vs. plasma .
- Off-target effects : Employ CRISPR knockouts or selective inhibitors to isolate primary targets (e.g., ’s kinase selectivity profiling) .
Methodological Considerations
Q. What experimental designs are suitable for assessing environmental fate or toxicity?
Follow the INCHEMBIOL framework ( ):
- Phase 1 (Lab) : Measure logP, pKa, and hydrolysis rates under simulated environmental conditions (pH 4–9, 25–40°C).
- Phase 2 (Ecotoxicology) : Use Daphnia magna or Danio rerio models for acute/chronic toxicity assays.
- Phase 3 (Field) : Deploy passive samplers in water/soil to monitor degradation products (e.g., pyrimidine ring cleavage) .
Q. How can time-dependent effects (e.g., metabolic stability) be evaluated in vitro?
Use a split-split-plot design ( ):
- Main plots : Incubation time (0, 1, 4, 24 hours).
- Subplots : Metabolic systems (e.g., human liver microsomes vs. S9 fractions).
- Sub-subplots : Compound concentrations (1–100 µM). Analyze residual parent compound via LC-MS/MS and fit data to first-order decay models .
Data Presentation Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
